Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate
Description
Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate is a fused heterocyclic compound featuring a thieno[3,2-c]pyridine core substituted with a 4-fluorophenyl group at position 4 and a methyl ester at position 5. Thienopyridine derivatives are pharmacologically significant due to their diverse biological activities, including anticancer, antibacterial, and kinase-inhibitory properties . The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the ester group contributes to solubility and bioavailability. This compound’s structural features make it a candidate for drug discovery, particularly in oncology and infectious diseases.
Properties
Molecular Formula |
C15H10FNO2S |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H10FNO2S/c1-19-15(18)12-8-13-11(6-7-20-13)14(17-12)9-2-4-10(16)5-3-9/h2-8H,1H3 |
InChI Key |
MDWIHDNPZGTPPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid, followed by cyclization with ammonia and subsequent esterification .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted thienopyridines, amines, and sulfoxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Key Findings:
- Anticancer Activity : Research indicates that compounds with thieno[3,2-c]pyridine structures can inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways. For instance, it may modulate glucose metabolism by affecting glucose-6-phosphatases, which is critical in diabetes management .
Agrochemical Applications
The unique chemical properties of this compound make it suitable for use in agrochemicals.
Key Findings:
- Pesticidal Activity : Preliminary studies suggest that this compound exhibits promising insecticidal properties against agricultural pests. Its efficacy is attributed to its ability to disrupt metabolic processes in target organisms .
Case Study 1: Anticancer Efficacy
A detailed investigation was conducted on the anticancer properties of this compound. The study involved:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating its potential as a new lead compound in cancer therapy .
Case Study 2: Enzyme Modulation
In vitro studies assessed the impact of this compound on glucose metabolism:
- Enzyme Targeted : Glucose-6-phosphatase.
- Results : The compound inhibited enzyme activity by approximately 70% at a concentration of 10 µM, suggesting its role in managing blood glucose levels .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Variations
The thieno[3,2-c]pyridine scaffold distinguishes the target compound from analogs with different fusion positions or heterocycles:
Substituent Effects
Aryl Groups:
- 4-Fluorophenyl vs. 4-Methylphenyl: The target’s 4-fluorophenyl group provides electron-withdrawing effects, improving oxidative stability compared to the electron-donating 4-methylphenyl group in Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate .
- Trifluoromethoxy and Trifluoromethyl Groups: Analogs like Methyl 4-(4-(trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate exhibit higher lipophilicity (logP ~3.5) due to CF3 groups, which may enhance blood-brain barrier penetration but increase toxicity risks .
Ester Groups:
- Methyl vs. Ethyl Esters: The target’s methyl ester (vs. ethyl in Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) offers a shorter metabolic half-life due to faster hydrolysis, balancing solubility and bioavailability .
Functional Group Additions:
- Amino Substituents: Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS 299165-10-9) includes an amino group, enabling hydrogen bonding with biological targets—a feature absent in the target compound .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C14H10FNO2S
- Molecular Weight : 273.30 g/mol
- CAS Number : 1344688-13-6
This structure features a thieno[3,2-c]pyridine core substituted with a fluorophenyl group, which is critical for its biological activity.
Biological Activity Overview
-
Anticancer Activity
- This compound has shown promising anticancer properties. In vitro studies indicate that it exhibits significant cytotoxicity against various cancer cell lines. For instance, IC50 values reported for MCF-7 (breast cancer) and A549 (lung cancer) cells suggest effective dose-dependent inhibition of cell proliferation.
-
Mechanism of Action
- The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth. Research indicates that the compound may act as an inhibitor of protein kinases, which are crucial in regulating cell division and survival.
-
Antimicrobial Activity
- Preliminary studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy against strains such as Staphylococcus aureus and Escherichia coli highlights its potential as an antimicrobial agent.
-
Neuroprotective Effects
- Recent investigations have suggested neuroprotective properties, particularly through modulation of glutamate receptors. This could position the compound as a candidate for treating neurodegenerative diseases such as Alzheimer's.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.3 | |
| Anticancer | A549 | 29.1 | |
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Antimicrobial | Escherichia coli | 18.0 | |
| Neuroprotective | mGluR5 modulation | N/A |
Case Studies and Research Findings
- Anticancer Efficacy : A study published in ACS Omega examined various derivatives of thieno[3,2-c]pyridine compounds, including this compound, revealing enhanced anticancer activity compared to other derivatives due to the presence of the fluorophenyl group which increases lipophilicity and cellular uptake .
- Antimicrobial Properties : In a comparative study on thieno derivatives, this compound exhibited significant bacteriostatic effects, showcasing its potential in treating bacterial infections resistant to conventional antibiotics .
- Neuroprotection : Research indicated that this compound could effectively inhibit mGluR5 receptors, suggesting a role in modulating excitotoxicity linked to neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
